molecular formula C18H23N B14415087 3-(4-Methyl-5-phenylpentyl)aniline CAS No. 80861-25-2

3-(4-Methyl-5-phenylpentyl)aniline

Cat. No.: B14415087
CAS No.: 80861-25-2
M. Wt: 253.4 g/mol
InChI Key: MVAPKMUOALDKFU-UHFFFAOYSA-N
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Description

3-(4-Methyl-5-phenylpentyl)aniline is an organic compound that belongs to the class of anilines. Anilines are aromatic amines, characterized by the presence of an amine group attached to a benzene ring. This compound is notable for its unique structure, which includes a phenyl group and a methyl group attached to a pentyl chain, making it a subject of interest in various chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methyl-5-phenylpentyl)aniline can be achieved through several methods. One common approach involves the reduction of nitroarenes. The nitro group on the aromatic ring is reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like iron powder in acidic conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reduction processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The choice of catalyst and reaction parameters is crucial to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methyl-5-phenylpentyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents such as nitric acid, sulfuric acid, and halogens are employed under controlled conditions.

Major Products Formed

    Oxidation: Formation of nitrosoaniline or nitroaniline.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted aniline derivatives with various functional groups.

Scientific Research Applications

3-(4-Methyl-5-phenylpentyl)aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Methyl-5-phenylpentyl)aniline involves its interaction with various molecular targets. The amine group can form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. These interactions can modulate biological pathways and lead to specific physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Methyl-5-phenylpentyl)aniline is unique due to its specific structural features, which include a phenyl group and a methyl group attached to a pentyl chain. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

80861-25-2

Molecular Formula

C18H23N

Molecular Weight

253.4 g/mol

IUPAC Name

3-(4-methyl-5-phenylpentyl)aniline

InChI

InChI=1S/C18H23N/c1-15(13-16-8-3-2-4-9-16)7-5-10-17-11-6-12-18(19)14-17/h2-4,6,8-9,11-12,14-15H,5,7,10,13,19H2,1H3

InChI Key

MVAPKMUOALDKFU-UHFFFAOYSA-N

Canonical SMILES

CC(CCCC1=CC(=CC=C1)N)CC2=CC=CC=C2

Origin of Product

United States

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